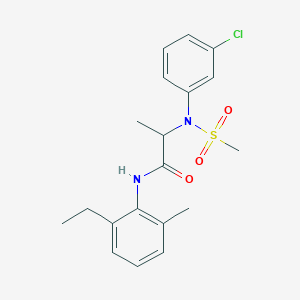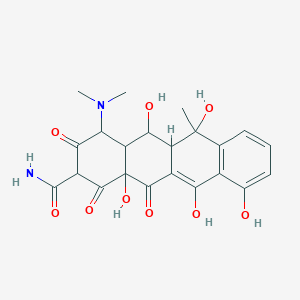![molecular formula C15H9N3O4 B12470445 2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470445.png)
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of a hydrazinylidene group attached to an indene-dione scaffold, with a nitrophenyl substituent. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
The synthesis of 2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione typically involves the condensation of 4-nitrophenylhydrazine with an appropriate indene-dione precursor. One common method involves the reaction of 4-nitrophenylhydrazine with dehydroacetic acid in ethanol under reflux conditions . The reaction is monitored by spectroscopic techniques such as FT-IR, NMR, and UV-Vis to confirm the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity of the compound.
化学反応の分析
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of nitro-substituted products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential drug candidate due to its bioactive properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of biofilms by Staphylococcus aureus by targeting the sortase A transpeptidase . This inhibition prevents the bacteria from adhering to surfaces and forming protective biofilms, making the compound a potential adjuvant to conventional antibiotics.
類似化合物との比較
2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione can be compared to other hydrazinylidene derivatives, such as:
2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile: Similar in structure but with different substituents, leading to varied chemical reactivity and applications.
Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]propanoate: Another derivative with distinct properties and uses in medicinal chemistry. The uniqueness of this compound lies in its indene-dione scaffold, which imparts specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C15H9N3O4 |
|---|---|
分子量 |
295.25 g/mol |
IUPAC名 |
2-[(4-nitrophenyl)hydrazinylidene]indene-1,3-dione |
InChI |
InChI=1S/C15H9N3O4/c19-14-11-3-1-2-4-12(11)15(20)13(14)17-16-9-5-7-10(8-6-9)18(21)22/h1-8,16H |
InChIキー |
NIIMSOWSHCRAFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B12470373.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470383.png)

![2-({4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B12470397.png)
![2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B12470400.png)


![5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid](/img/structure/B12470407.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12470412.png)


![1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12470435.png)
![2-[2-(4-Nitrophenyl)ethynyl]anthracene](/img/structure/B12470450.png)
